molecular formula C15H15ClFN3O2S B2591701 N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide CAS No. 869075-30-9

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide

Cat. No.: B2591701
CAS No.: 869075-30-9
M. Wt: 355.81
InChI Key: OBWSAOBQKPUGID-UHFFFAOYSA-N
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Description

N-(N-(4-Chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide is a high-purity synthetic building block designed for research and development in medicinal chemistry. This compound features a hybrid molecular structure, incorporating both a 4-fluorobenzenesulfonamide moiety and a 4-chlorophenethyl group with a carbamimidoyl linker. The 4-fluorobenzenesulfonamide functional group is a well-established scaffold in the design of biologically active molecules, notably serving as a key intermediate in the synthesis of potential anti-tumor agents and enzyme inhibitors such as those targeting the PI3K/mTOR pathway . The inclusion of the chlorophenethylamine structure is a common strategy in drug discovery, as this pharmacophore is found in compounds with significant neurological activity, including antagonists for neurokinin receptors . The unique integration of these elements makes this chemical a valuable intermediate for constructing novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. Its structure suggests potential for development in oncology and neuroscience research, particularly for probing new targets like the β-catenin pathway, where related sulfonamide derivatives have shown potent inhibitory activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2S/c16-12-3-1-11(2-4-12)9-10-19-15(18)20-23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSAOBQKPUGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorophenethylamine and 4-fluorobenzenesulfonyl chloride.

    Formation of Carbamimidoyl Intermediate: The 4-chlorophenethylamine reacts with cyanamide under acidic conditions to form the carbamimidoyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the exothermic nature of the reactions.

    Continuous flow systems: To improve yield and efficiency.

    Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds derived from sulfonamides, including N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide, exhibit significant anticancer properties. These compounds often act as inhibitors of various enzymes involved in tumor progression. For instance, studies have shown that modifications of sulfonamide structures can lead to potent inhibitors of carbonic anhydrases, which are implicated in cancer metastasis.

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundCarbonic Anhydrase II2.88 ± 0.58Zhao et al., Molecules (2018)
4-FluorobenzenesulfonamidePI3K/mTOR2.88 ± 0.58Zhao et al., Molecules (2018)

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. The structural characteristics of sulfonamides allow them to inhibit bacterial growth effectively. Various derivatives have been synthesized and evaluated for their activity against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
A study reported the synthesis of several N-substituted benzylidene-4-fluorobenzenesulfonamides, demonstrating promising antimicrobial activities against a range of bacterial strains. The derivatives showed varying degrees of effectiveness, with some exhibiting significant inhibition zones in agar diffusion tests.

Bioimaging Applications

This compound is also utilized in bioimaging due to its fluorescent properties. The incorporation of fluorinated groups enhances the visibility of compounds in imaging techniques such as fluorescence microscopy.

Table 2: Bioimaging Applications of Fluorinated Sulfonamides

ApplicationDescriptionReference
Fluorescent ProbesUsed for high-resolution imaging in biological systemsLardon et al., J. Am. Chem. Soc. (2021)

Mechanism of Action

The mechanism by which N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide exerts its effects typically involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Interfering with biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from pharmacological and crystallographic studies:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Potential Applications
Target Compound C₁₅H₁₄ClFN₄O₂S 384.81 Sulfonamide, Carbamimidoyl 4-Fluoro, 4-Chlorophenethyl Research chemical
Chlorhexidine Nitrile C₁₆H₂₄ClN₉ 377.88 Biguanide, Nitrile 4-Chlorophenyl, Hexyl chain Antiseptic agent
Chlorhexidine Urea C₁₆H₂₆ClN₉O 395.89 Biguanide, Urea 4-Chlorophenyl, Hexyl chain Antimicrobial studies
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₄N₂O₃S 278.33 Sulfonamide 4-Methoxyphenyl Bioactivity screening
4-Iodo-N,N-bis-(2-nitrophenylsulfonyl)aniline C₁₈H₁₃IN₄O₈S₂ 676.42 Double sulfonamide, Nitro groups 4-Iodoaniline, 2-Nitrophenyl Crystallography studies
Key Observations:

Halogenation vs. Methoxy groups are less electronegative but may improve solubility due to their electron-donating nature . In Chlorhexidine derivatives, the 4-chlorophenyl group is retained, but the addition of a hexyl chain and biguanide/nitrile groups broadens their antimicrobial activity .

Carbamimidoyl vs. Biguanide/Urea :

  • The carbamimidoyl group in the target compound may facilitate hydrogen bonding, similar to the biguanide chains in Chlorhexidine derivatives. However, Chlorhexidine Urea’s urea group introduces additional hydrogen-bonding sites, which could enhance binding to bacterial targets .

Pharmacological and Physicochemical Properties

  • Bioactivity : Chlorhexidine derivatives are well-established antiseptics, while the target compound’s bioactivity remains under investigation. The presence of fluorine may confer metabolic stability, as seen in fluorinated pharmaceuticals .
  • Solubility : The 4-methoxy substituent in N-(4-Methoxyphenyl)benzenesulfonamide likely increases solubility in polar solvents compared to the target compound’s halogenated aromatic system .
  • Synthetic Accessibility : The target compound’s synthesis involves multi-step functionalization of sulfonamide and carbamimidoyl groups, whereas Chlorhexidine derivatives utilize simpler alkylation of biguanide precursors .

Crystallographic and Stability Considerations

  • Crystal Packing: The double sulfonamide structure in 4-iodo-N,N-bis-(2-nitrophenylsulfonyl)aniline forms dense crystal lattices due to nitro group interactions, whereas the target compound’s mono-sulfonamide may adopt less rigid packing, influencing stability .
  • Thermal Stability : Fluorinated aromatic systems (as in the target compound) generally exhibit higher thermal stability compared to methoxy-substituted analogs .

Biological Activity

N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H12ClFNO2S
  • Molecular Weight : 285.72 g/mol
  • CAS Number : Not specified in the results, but related compounds include 4-fluorobenzenesulfonamide (CAS 402-46-0) which serves as a structural reference.

This compound acts primarily as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, including acid-base balance and fluid secretion. The inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that fluorinated benzenesulfonamides can inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds derived from 4-fluorobenzenesulfonamide have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar properties .

Case Studies

  • Inhibition of Carbonic Anhydrases : A study using nuclear magnetic resonance spectroscopy demonstrated that 4-fluorobenzenesulfonamide binds effectively to human carbonic anhydrases I and II, indicating a potential pathway for therapeutic intervention in diseases where these enzymes are overactive .
  • Antifungal Activity : Another study evaluated the antifungal properties of related sulfonamides and found that they could inhibit the growth of pathogenic fungi, suggesting a broader spectrum of biological activity for compounds like this compound .

Research Findings

StudyFindings
Jayanthi et al. (2017)Synthesis and antimicrobial evaluation of (E)-N-(4-substituted benzylidene)-4-fluorobenzenesulfonamides showed significant antimicrobial activity against various pathogens .
Biochemistry Study (1988)Investigated binding interactions between 4-fluorobenzenesulfonamide and human carbonic anhydrases, providing insights into its inhibitory mechanisms .
Quimica Nova (2015)Reported new antifungal agents derived from sulfonamide structures, highlighting their potential in agricultural applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(N-(4-chlorophenethyl)carbamimidoyl)-4-fluorobenzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of intermediates like 4-chlorophenethylamine with carbamimidoyl precursors, followed by sulfonylation with 4-fluorobenzenesulfonyl chloride. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .
  • Yield optimization : Temperature control (0–5°C during sulfonylation) and stoichiometric adjustments (1.2 equivalents of sulfonyl chloride) enhance efficiency .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzene; carbamimidoyl NH signals at δ 6.8–7.5 ppm) .
  • HRMS : Exact mass analysis (e.g., m/z 397.0821 [M+H]+^+) validates molecular formula .
  • IR spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm1^{-1}) and NH groups (3200–3400 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this sulfonamide derivative?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 4-fluoro with trifluoromethyl or chloro groups) to assess electronic effects on activity .
  • Bioassays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or antimicrobial screens (MIC against S. aureus or E. coli) to correlate structural changes with potency .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., cyclooxygenase-2) and guide SAR .

Q. What experimental approaches are used to investigate this compound’s potential in addressing antimicrobial resistance?

  • Methodological Answer :

  • Synergy studies : Combine the compound with sub-inhibitory concentrations of existing antibiotics (e.g., β-lactams) to assess enhanced efficacy against resistant strains .
  • Resistance induction assays : Serial passage of pathogens in increasing compound concentrations to evaluate resistance development rates .
  • Mechanistic studies : Measure membrane permeability (via SYTOX Green uptake) or efflux pump inhibition (using ethidium bromide accumulation assays) .

Q. How can computational tools predict the pharmacokinetic and toxicity profiles of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate parameters like LogP (lipophilicity), CYP450 metabolism, and hERG inhibition risk .
  • Toxicity profiling : Employ ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., sulfonamide-related hypersensitivity) .

Methodological Considerations

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

  • Methodological Answer :

  • In-situ monitoring : Use LC-MS or 19F^19F NMR to track unstable intermediates (e.g., sulfonyl chlorides) .
  • Protective groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize carbamimidoyl intermediates during coupling reactions .

Q. How are crystallographic data utilized to validate the compound’s 3D structure?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze to confirm bond lengths/angles and supramolecular interactions (e.g., hydrogen bonds stabilizing the sulfonamide group) .

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